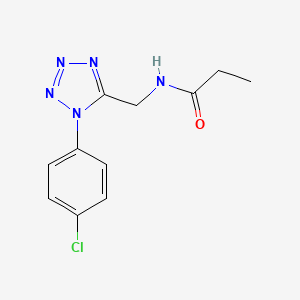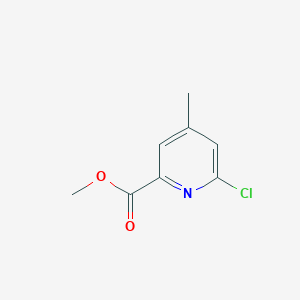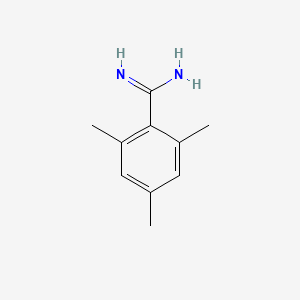![molecular formula C18H15N3O5S2 B2944735 N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1171724-22-3](/img/structure/B2944735.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar benzo[d][1,3]dioxole-type compounds has been reported in the literature . The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a benzo[d][1,3]dioxol-5-yl group, a thiazole-4-carboxamide group, and a (4-(methylsulfonyl)phenyl)amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Synthesis and Evaluation of Antimicrobial Agents : Research into the synthesis of novel compounds, including those related to N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, has shown promise in antimicrobial and antifungal activities. These compounds have been tested against a range of bacterial and fungal strains, demonstrating their potential as effective antimicrobial agents. Notably, certain derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger, highlighting their potential in treating infections (Sych et al., 2019; Mansour et al., 2020) (Sych et al., 2019) (Mansour et al., 2020).
Anticancer Applications
Anticancer Activity Studies : Investigations into the anticancer properties of similar compounds have been conducted, with some derivatives displaying promising results against various cancer cell lines. These studies involve the synthesis and evaluation of compounds for their potential to inhibit cancer cell growth, offering insights into their applicability in oncology. Compounds have been evaluated against breast, lung, colon, and ovarian cancer cell lines, showing moderate to excellent anticancer activity in comparison to established drugs like etoposide (Ravinaik et al., 2021) (Ravinaik et al., 2021).
Antiprotozoal and Antiviral Applications
Investigation Against Protozoal and Viral Infections : Theoretical and practical research has explored the reactivity and potential antiprotozoal activity of sulfonamide derivatives, including those structurally related to N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide. These studies have focused on their effectiveness against diseases like malaria and their potential use in treating viral infections such as COVID-19, utilizing computational calculations and molecular docking studies to predict their efficacy (Fahim & Ismael, 2021) (Fahim & Ismael, 2021).
Drug Discovery and Chemical Synthesis
Advancements in Drug Discovery : The development and synthesis of benzothiazole derivatives for use as building blocks in drug discovery have been reported. These studies demonstrate an efficient pathway for creating compounds that can be further modified for targeted applications in medicinal chemistry, highlighting their versatility and potential in the development of new therapeutic agents (Durcik et al., 2020) (Durcik et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-28(23,24)13-5-2-11(3-6-13)20-18-21-14(9-27-18)17(22)19-12-4-7-15-16(8-12)26-10-25-15/h2-9H,10H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIPXSBSKLGSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2944652.png)
![Cyclohex-3-en-1-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2944653.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2944655.png)


![Methyl 4-[(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2944660.png)
![(3s,7Ar)-3-phenyl-1,7a-dihydro-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B2944664.png)

![Benzo[d][1,3]dioxol-5-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2944668.png)
![3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2944669.png)
![Methyl 2-[4-(prop-2-enoylamino)oxan-2-yl]acetate](/img/structure/B2944670.png)

